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molecular formula C14H12F3NO B8414595 4-(4-Trifluoromethyl-benzyloxy)-phenylamine

4-(4-Trifluoromethyl-benzyloxy)-phenylamine

Cat. No. B8414595
M. Wt: 267.25 g/mol
InChI Key: DEXWLMMROPAVAX-UHFFFAOYSA-N
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Patent
US07053245B2

Procedure details

Prepared in analogy to 4-(3-fluoro-benzyloxy)-phenylamine, by hydrogenation of 4-(4-trifluoromethyl-benzyloxy)-nitrobenzene. Yield: 98% of a slightly yellow solid. MS: m/e=268.3 (M++H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
FC1C=C(C=CC=1)COC1C=CC(N)=CC=1.[F:17][C:18]([F:37])([F:36])[C:19]1[CH:35]=[CH:34][C:22]([CH2:23][O:24][C:25]2[CH:30]=[CH:29][C:28]([N+:31]([O-])=O)=[CH:27][CH:26]=2)=[CH:21][CH:20]=1>>[F:17][C:18]([F:36])([F:37])[C:19]1[CH:35]=[CH:34][C:22]([CH2:23][O:24][C:25]2[CH:30]=[CH:29][C:28]([NH2:31])=[CH:27][CH:26]=2)=[CH:21][CH:20]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C=C(COC2=CC=C(C=C2)N)C=CC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C1=CC=C(COC2=CC=C(C=C2)[N+](=O)[O-])C=C1)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
FC(C1=CC=C(COC2=CC=C(C=C2)N)C=C1)(F)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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